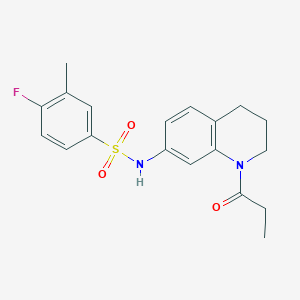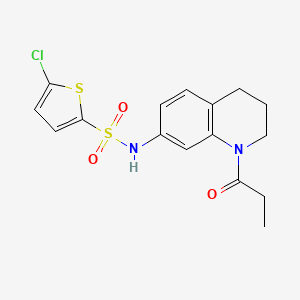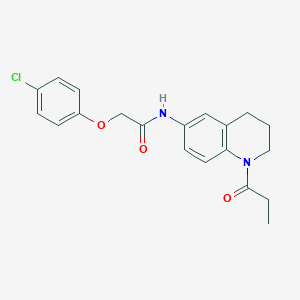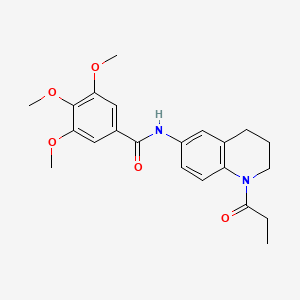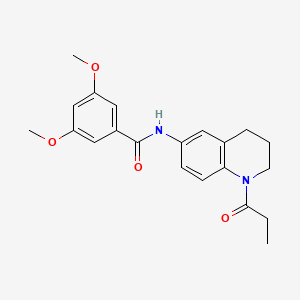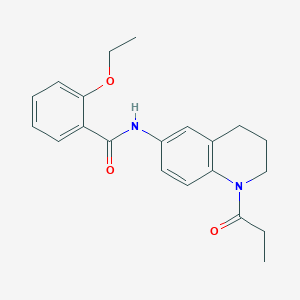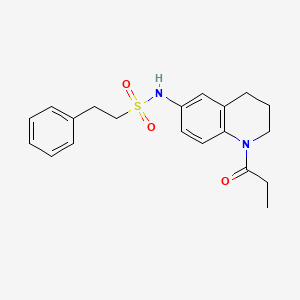
4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, commonly referred to as 4-PO-N-TQ-B, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of the quinoline family, and is composed of an amide and a benzamide group. 4-PO-N-TQ-B has been shown to possess a range of biochemical and physiological effects, and has been used in laboratory experiments to study its potential in various biological systems.
Wissenschaftliche Forschungsanwendungen
4-PO-N-TQ-B has been studied for its potential applications in a variety of scientific research fields. It has been used as a model compound to study the mechanisms of action of quinoline derivatives, and its effects on various biochemical processes. It has also been used to study the interactions between quinoline derivatives and other organic compounds. Additionally, 4-PO-N-TQ-B has been used to study the effects of quinoline derivatives on the immune system, as well as their potential applications in cancer research.
Wirkmechanismus
The mechanism of action of 4-PO-N-TQ-B is not yet fully understood. However, it has been suggested that the compound acts by binding to specific receptors on the surface of cells, resulting in the activation of intracellular pathways. It has also been suggested that 4-PO-N-TQ-B may act as an agonist or antagonist of certain biochemical pathways, resulting in its various effects on the biochemical and physiological processes.
Biochemical and Physiological Effects
4-PO-N-TQ-B has been shown to possess a range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the metabolism of lipids and carbohydrates, resulting in the regulation of energy metabolism. Additionally, 4-PO-N-TQ-B has been shown to modulate the expression of certain genes, resulting in the regulation of gene expression. Furthermore, 4-PO-N-TQ-B has been shown to modulate the activity of certain hormones, resulting in the regulation of hormone levels.
Vorteile Und Einschränkungen Für Laborexperimente
4-PO-N-TQ-B has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is commercially available. Additionally, 4-PO-N-TQ-B is stable under a variety of conditions, making it suitable for use in a range of experiments. However, there are some limitations to the use of 4-PO-N-TQ-B in laboratory experiments. It is not always possible to obtain a pure sample of the compound, and the effects of 4-PO-N-TQ-B may vary depending on the purity of the sample. Additionally, the effects of 4-PO-N-TQ-B may vary depending on the concentration of the compound and the type of experiment being performed.
Zukünftige Richtungen
There are several potential future directions for research on 4-PO-N-TQ-B. One potential direction is to further study the biochemical and physiological effects of the compound, in order to better understand its mechanisms of action. Additionally, further research could be conducted to study the potential applications of 4-PO-N-TQ-B in the treatment of various diseases. Additionally, further research could be conducted to study the potential interactions between 4-PO-N-TQ-B and other compounds, in order to better understand the effects of quinoline derivatives on biological systems. Finally, further research could be conducted to study the potential applications of 4-PO-N-TQ-B in the development of new drugs and therapies.
Synthesemethoden
4-PO-N-TQ-B can be synthesized from commercially available starting materials. The synthesis of 4-PO-N-TQ-B involves the reaction of 4-propan-2-yloxybenzamide with 1-propanoyl-1,2,3,4-tetrahydroquinoline in the presence of anhydrous sodium sulfate. The reaction is carried out in an aqueous medium at a temperature of 70°C for 8 hours. The reaction mixture is then filtered and the product is purified by column chromatography.
Eigenschaften
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-21(25)24-13-5-6-17-14-18(9-12-20(17)24)23-22(26)16-7-10-19(11-8-16)27-15(2)3/h7-12,14-15H,4-6,13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAPPXPMALNEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

